

An In-depth Technical Guide to 1-(4-Methylbenzoyl)-1H-benzotriazole

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Compound of Interest

Compound Name: 1-(4-Methylbenzoyl)-1H-benzotriazole

Cat. No.: B027401

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CAS Number: 59046-28-5

This technical guide provides a comprehensive overview of **1-(4-Methylbenzoyl)-1H-benzotriazole**, a versatile N-acylbenzotriazole derivative. The document is intended for researchers, scientists, and professionals in the fields of organic synthesis and drug development, offering detailed information on its properties, synthesis, applications, and biological potential.

Physicochemical Properties

1-(4-Methylbenzoyl)-1H-benzotriazole is a stable, solid compound. While specific experimental data for its melting point and solubility are not readily available in public literature, its properties can be inferred from its structure and data on related compounds. It is expected to be soluble in common organic solvents like chloroform, dichloromethane, and methanol.^[1]^[2]

The key physicochemical data for **1-(4-Methylbenzoyl)-1H-benzotriazole** are summarized in the table below.

Property	Value	Reference
CAS Number	59046-28-5	[3] [4] [5] [6] [7] [8]
Molecular Formula	C ₁₄ H ₁₁ N ₃ O	[3] [4]
Molecular Weight	237.26 g/mol	[3] [4]
Exact Mass	237.09 g/mol	[3]
Density	1.25 g/cm ³	[3]
Boiling Point	429.7 °C at 760 mmHg	[3]
Flash Point	213.7 °C	[3]
Refractive Index	1.664	[3]
LogP	2.4282	[3]

Synthesis and Purification

N-acylbenzotriazoles are renowned for their stability and ease of preparation. They are typically synthesized from the corresponding carboxylic acid and 1H-benzotriazole. An efficient and widely adopted one-pot procedure utilizes thionyl chloride as a coupling agent, which allows for mild reaction conditions and high yields across a broad range of substrates.[\[9\]](#)

Experimental Protocol: Synthesis

This protocol is adapted from the general procedure for synthesizing N-acylbenzotriazoles.[\[9\]](#)

Materials:

- 4-Methylbenzoic acid (p-toluic acid)
- 1H-Benzotriazole
- Thionyl chloride (SOCl₂)
- Dichloromethane (DCM), anhydrous

- Saturated aqueous sodium bicarbonate (NaHCO_3)
- Anhydrous magnesium sulfate (MgSO_4)

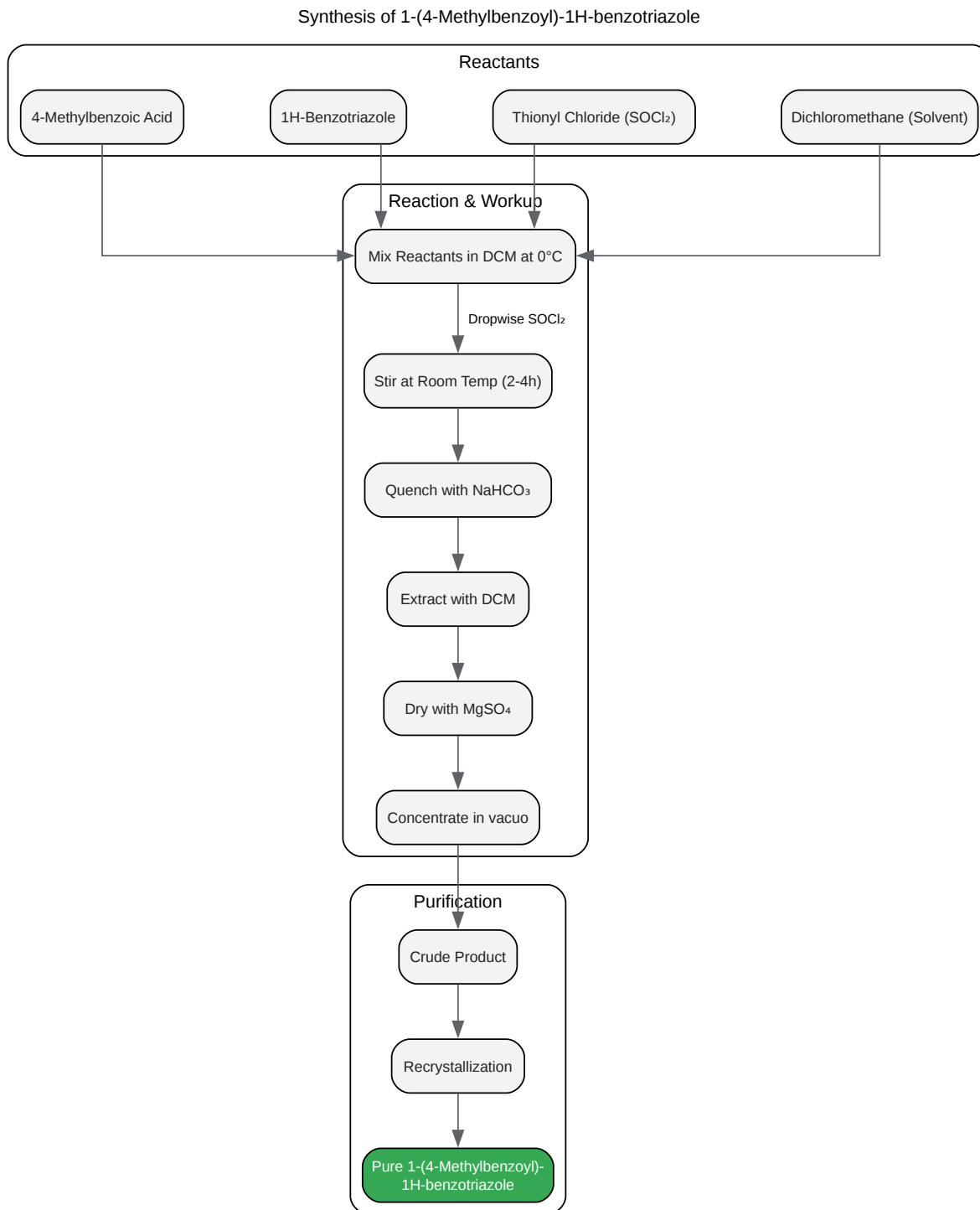
Procedure:

- To a solution of 4-methylbenzoic acid (1.0 eq) and 1H-benzotriazole (1.1 eq) in anhydrous dichloromethane, add thionyl chloride (1.2 eq) dropwise at 0 °C.
- Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
- Upon completion, quench the reaction by carefully adding saturated aqueous sodium bicarbonate solution.
- Separate the organic layer, and extract the aqueous layer with dichloromethane.
- Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
- Filter the mixture and concentrate the solvent under reduced pressure to yield the crude product.

Purification

The crude **1-(4-Methylbenzoyl)-1H-benzotriazole** can be purified by recrystallization. While the optimal solvent should be determined experimentally, solvents such as benzene, toluene, or ethanol are commonly used for recrystallizing benzotriazole derivatives.^[6] Alternatively, for high purity, flash column chromatography on silica gel may be employed.

Synthesis Workflow Diagram



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A flowchart of the synthesis and purification process.

Spectral Data (Predicted)

While experimental spectra for **1-(4-Methylbenzoyl)-1H-benzotriazole** are not available in the searched literature, the expected spectral characteristics can be predicted based on its structure and data from analogous compounds.[\[10\]](#)[\[11\]](#)[\[12\]](#)[\[13\]](#)[\[14\]](#)[\[15\]](#)[\[16\]](#)[\[17\]](#)

Spectral Data	Predicted Characteristics
¹ H NMR	Aromatic protons of the benzotriazole ring (approx. 7.5-8.2 ppm). Aromatic protons of the 4-methylbenzoyl group (approx. 7.3-7.8 ppm, appearing as two doublets). A singlet for the methyl group protons (approx. 2.4 ppm).
¹³ C NMR	Carbonyl carbon signal (approx. 165-170 ppm). Aromatic carbons of both rings (approx. 110-150 ppm). Methyl carbon signal (approx. 21-22 ppm).
IR (Infrared)	Strong carbonyl (C=O) stretching vibration (approx. 1700-1750 cm ⁻¹). C=C stretching vibrations for the aromatic rings (approx. 1450-1600 cm ⁻¹). C-H stretching for aromatic and methyl groups (approx. 2900-3100 cm ⁻¹).

Applications in Organic Synthesis

The primary application of **1-(4-Methylbenzoyl)-1H-benzotriazole** stems from its nature as a stable and neutral N-acylating agent. N-acylbenzotriazoles are advantageous alternatives to more reactive acylating agents like acyl chlorides and anhydrides, especially in syntheses involving sensitive functional groups.[\[11\]](#)[\[18\]](#)

They are extensively used for the preparation of:

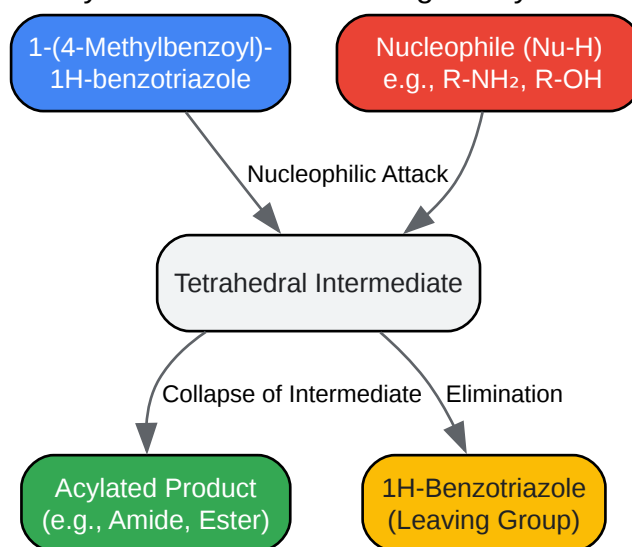
- Amides: React readily with primary and secondary amines, and even aqueous ammonia, to form amides in high yields under mild conditions.[\[11\]](#)
- Esters and Thioesters: Can acylate alcohols and thiols.

- Ketones: Used in C-acylation reactions.

The benzotriazole moiety serves as an excellent leaving group, facilitating nucleophilic attack on the acyl carbon. The workup is often straightforward as the benzotriazole byproduct can be easily removed.

General Mechanism of Acylation

General Acylation Mechanism using N-Acylbenzotriazole



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Mechanism of nucleophilic acyl substitution.

Biological Activity and Potential in Drug Development

Benzotriazole and its derivatives are recognized as "privileged scaffolds" in medicinal chemistry due to their wide range of pharmacological activities.^{[3][10][19][20][21]} The benzotriazole nucleus is a key component in numerous compounds investigated for various therapeutic applications.

While no specific biological studies have been published for **1-(4-Methylbenzoyl)-1H-benzotriazole**, the broader class of N-acylbenzotriazoles and other benzotriazole derivatives has demonstrated significant potential in several areas:

- **Antimicrobial Activity:** Many benzotriazole derivatives exhibit potent activity against both Gram-positive and Gram-negative bacteria, as well as various fungal strains like *Aspergillus niger* and *Candida albicans*.^{[20][22][23][24]}
- **Antiviral Activity:** Certain derivatives have shown promising activity against a range of viruses, including Respiratory Syncytial Virus (RSV) and Coxsackievirus B5 (CVB-5).^{[1][9][18][21]} Some compounds are believed to interfere with the early stages of viral infection.^[1]
- **Anticancer Activity:** Some benzotriazole-based compounds, such as vorozole, have been investigated as antineoplastic agents.^[21]
- **Anti-inflammatory and Analgesic Effects:** N-acyl-1H-benzotriazole derivatives have been screened for anti-inflammatory and analgesic properties.^[25]

Given the established biological activities of the benzotriazole scaffold, **1-(4-Methylbenzoyl)-1H-benzotriazole** represents a compound of interest for further screening and development in medicinal chemistry. Its stable structure and synthetic accessibility make it an attractive candidate for inclusion in compound libraries for high-throughput screening.

Safety and Handling

1-(4-Methylbenzoyl)-1H-benzotriazole should be handled in accordance with standard laboratory safety procedures. It is recommended to use personal protective equipment, including gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.^[3]

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